molecular formula C12H25N3O2 B2617698 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1796970-02-9

3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Número de catálogo: B2617698
Número CAS: 1796970-02-9
Peso molecular: 243.351
Clave InChI: KFQFGMCLDKDGFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a useful research compound. Its molecular formula is C12H25N3O2 and its molecular weight is 243.351. The purity is usually 95%.
BenchChem offers high-quality 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-tert-butyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)14-11(17)13-6-9-15-7-4-10(16)5-8-15/h10,16H,4-9H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFGMCLDKDGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

in vitro pharmacology of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea: A Putative Soluble Epoxide Hydrolase Inhibitor

Introduction: Targeting the Soluble Epoxide Hydrolase

The soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis. The enzyme sEH hydrolyzes these protective EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of cardiovascular, inflammatory, and neurodegenerative diseases by preserving the beneficial actions of EETs.[1][2]

The chemical structure of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea features a 1,3-disubstituted urea moiety, a well-established pharmacophore known to potently inhibit sEH.[3][4][5] This structural alert strongly suggests that the primary pharmacological target of this compound is the soluble epoxide hydrolase. This guide provides a comprehensive framework for the in vitro pharmacological characterization of this putative sEH inhibitor, from initial target engagement and potency determination to detailed mechanistic and selectivity profiling.

Presumed Mechanism of Action: Modulation of the EET Pathway

The central hypothesis is that 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea functions by inhibiting the enzymatic activity of sEH. This inhibition would lead to an accumulation of EETs, thereby enhancing their downstream signaling effects. The diagram below illustrates this proposed mechanism of action.

sEH_Pathway cluster_0 Cell Membrane Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase Metabolism EETs EETs (Vasodilation, Anti-inflammation) CYP Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Less Active) sEH->DHETs Test_Compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Test_Compound->sEH Inhibition

Caption: Proposed mechanism of action of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea.

In Vitro Pharmacological Characterization Workflow

A systematic approach is essential for building a comprehensive in vitro pharmacological profile. The following workflow outlines the key stages of characterization for a putative sEH inhibitor.

workflow A Primary Target Engagement (Biochemical IC50) B Mechanism of Inhibition (Enzyme Kinetics) A->B C Cellular Target Engagement (Cell-Based Assays) A->C E In Vitro ADME (Solubility, Stability) A->E D Selectivity & Off-Target Profiling (Safety Panel Screening) C->D

Sources

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of the novel urea-containing compound, 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, in preclinical models. The methodologies detailed herein are grounded in established industry best practices and regulatory expectations, ensuring the generation of robust and reliable data crucial for advancing a drug candidate from discovery to clinical development.[1][2] While specific data for this molecule is not in the public domain, this document serves as a detailed roadmap for its characterization.

The core objective of preclinical pharmacokinetic studies is to understand how an organism affects a drug, a discipline known as ADME: Absorption, Distribution, Metabolism, and Excretion.[3] This understanding is fundamental for predicting human pharmacokinetics, designing efficacious and safe dosing regimens for clinical trials, and mitigating potential risks early in the development process.[1][4]

Part 1: Strategic Design of In Vivo Pharmacokinetic Studies

The initial step involves designing in vivo studies that will provide a clear picture of the compound's behavior in a living system. The choice of animal model, route of administration, and sampling schedule are critical decisions that directly impact the quality and relevance of the data.

Selection of a Biologically Relevant Animal Model

For initial PK screening, rodent models, such as the Sprague-Dawley rat or CD-1 mouse, are typically employed due to their well-characterized physiology, cost-effectiveness, and established use in drug metabolism studies.[4][5] The selection should be justified based on the intended therapeutic target and any known metabolic similarities to humans for the compound class.

Causality Behind the Choice: Rats are often preferred for initial, more detailed PK studies because their larger size facilitates serial blood sampling from a single animal, reducing inter-animal variability.[6][7] Mice, on the other hand, are suitable for higher-throughput screening or when using genetically engineered models.[5][6]

Route of Administration and Dose Selection

The route of administration should align with the intended clinical application.[8] For an orally administered drug, studies will involve both intravenous (IV) and oral (PO) dosing.

  • Intravenous (IV) Administration: An IV bolus or infusion allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½) in the absence of absorption variables.[3][4] This provides a baseline for 100% bioavailability.

  • Oral (PO) Administration: Oral dosing is essential to determine the compound's oral bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).[3][4]

Dose selection should be based on preliminary in vitro efficacy and toxicology data. It is advisable to test at least two to three dose levels to assess dose proportionality.[5]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard rodent PK study.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least 3 days with free access to food and water.

  • Dose Preparation: Formulate 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea in a suitable vehicle (e.g., 0.5% methylcellulose in water for PO, saline with a co-solvent like DMSO for IV).

  • Administration:

    • IV Group: Administer the compound via a tail vein or jugular vein cannula at a dose of 1-2 mg/kg.

    • PO Group: Administer the compound via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Diagram 1: General Preclinical Pharmacokinetic Workflow

G cluster_design Study Design cluster_inlife In-Life Phase cluster_analysis Analysis Model Select Animal Model (e.g., Rat, Mouse) Dose Prepare Dosing Formulations (IV & PO) Schedule Define Sampling Schedule Admin Dose Administration (IV or PO) Schedule->Admin Execute Protocol Sample Serial Blood Sampling Process Plasma Processing Bioanalysis LC-MS/MS Bioanalysis Process->Bioanalysis Analyze Samples PK_Calc Calculate PK Parameters Report Data Interpretation & Reporting

Caption: Workflow of a typical preclinical PK study.

Part 2: Bioanalytical Method Development and Validation

The accurate quantification of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea in biological matrices is the cornerstone of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9]

Method Development

The development process involves optimizing the chromatography to separate the analyte from endogenous matrix components and tuning the mass spectrometer for sensitive detection.

  • Chromatography: A reverse-phase C18 column is a common starting point. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides specificity by monitoring a specific precursor ion to product ion transition for the analyte and a stable-isotope-labeled internal standard.

FDA-Guided Method Validation

Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[9][10][11] This ensures the data is reliable and reproducible.[1][9]

Key Validation Parameters: [9][12]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.[12][13] This is tested by analyzing at least six different blank matrix lots.[13]

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days.[12] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Calibration Curve: A curve is generated by plotting the instrument response against known concentrations of the analyte.[13] It should demonstrate a consistent and reproducible relationship.

  • Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[9]

Diagram 2: Bioanalytical Method Validation Decision Tree

G decision decision pass pass fail fail Start Start Validation Selectivity Test Selectivity (6+ blank lots) Start->Selectivity Check1 Interference? Selectivity->Check1 Cal_Curve Assess Calibration Curve (Linearity, Range) Check2 r² > 0.99? Cal_Curve->Check2 Acc_Prec Evaluate Accuracy & Precision (Intra & Inter-day) Check3 Within ±15%? Acc_Prec->Check3 Stability Test Stability (Freeze-Thaw, Bench-Top, Long-Term) Check4 Stable? Stability->Check4 Check1->Cal_Curve No Optimize_Chroma Optimize Chromatography Check1->Optimize_Chroma Yes Check2->Acc_Prec Yes Optimize_Range Adjust Curve Range Check2->Optimize_Range No Check3->Stability Yes Investigate_Error Investigate Source of Error Check3->Investigate_Error No Investigate_Stab Investigate Degradation Check4->Investigate_Stab No Validated Method Validated Check4->Validated Yes Optimize_Chroma->Selectivity Optimize_Range->Cal_Curve Investigate_Error->Acc_Prec Investigate_Stab->Stability

Caption: Decision process for validating a bioanalytical method.

Part 3: Data Analysis and Structural Considerations

Once the concentration-time data is generated, standard non-compartmental analysis (NCA) is used to calculate the key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time at which Cmax is observedIndicates the speed of absorption
AUC Area Under the plasma concentration-time CurveRepresents total systemic drug exposure[3]
Terminal half-lifeTime required for the plasma concentration to decrease by half[3]
CL ClearanceThe volume of plasma cleared of the drug per unit time[3]
Vd Volume of DistributionApparent volume into which the drug distributes in the body[3]
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Predicting Metabolism Based on Chemical Structure

The chemical structure of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea provides clues to its potential metabolic fate.

  • Urea Moiety: The urea group is relatively stable but can undergo hydrolysis, although this is generally a minor pathway for substituted ureas. The primary role of the urea functional group is often related to its hydrogen bonding capacity. The body metabolizes nitrogenous compounds, with excess nitrogen typically eliminated via the urea cycle, converting ammonia into less toxic urea for excretion.[14][15][16]

  • Piperidine Ring: The piperidine ring is a common scaffold in pharmaceuticals and can improve pharmacokinetic properties.[17][18][19] It is susceptible to several metabolic reactions, including:

    • N-dealkylation: Cleavage of the ethyl group from the piperidine nitrogen.

    • Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperidine ring.

  • tert-Butyl Group: This bulky group can sterically hinder metabolism at adjacent positions, potentially increasing the compound's metabolic stability.

Diagram 3: Potential Metabolic Pathways

G cluster_metabolites Potential Phase I Metabolites cluster_phase2 Phase II Conjugates Parent Parent Compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea M1 N-Dealkylation (at Piperidine Nitrogen) Parent->M1 CYP450 M2 Ring Hydroxylation (at Piperidine) Parent->M2 CYP450 M3 Oxidation (at 4-hydroxy position) Parent->M3 CYP450 M4 Glucuronidation (at 4-hydroxy position) Parent->M4 UGTs

Caption: Predicted metabolic pathways for the target compound.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the preclinical pharmacokinetic evaluation of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. By adhering to these principles of rigorous study design, validated bioanalytical methods, and thorough data analysis, researchers can generate the high-quality data necessary to make informed decisions and successfully advance promising therapeutic candidates through the drug development pipeline. The integration of structural insights into metabolic pathways further strengthens the characterization, providing a holistic understanding of the compound's disposition in preclinical models.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • InfinixBio. Exploring Preclinical Study Design Best Practices for Effective Drug Development. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • University of Washington Libraries. Nitrogen Metabolism, Urea Cycle – biochemistry. [Link]

  • Aryal, S. (2023). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. Microbe Notes. [Link]

  • Duan, H., et al. (2025). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Wikipedia. Urea. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • The Medical Biochemistry Page. (2026). Nitrogen Metabolism and the Urea Cycle. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • TeachMePhysiology. (2023). Protein and Ammonia Metabolism - Urea Cycle. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • National Center for Biotechnology Information. (2012). Murine Pharmacokinetic Studies. [Link]

  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

Sources

A Framework for the Toxicological and Cytotoxicity Profiling of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered strategy for the toxicological and cytotoxicity assessment of the novel chemical entity (NCE), 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. As specific toxicological data for this compound are not publicly available, this document serves as an expert-driven framework, detailing the scientific rationale, experimental designs, and data interpretation for a robust preclinical safety evaluation. The guide provides detailed, field-proven protocols for essential in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute systemic toxicity studies, grounded in international regulatory guidelines. The objective is to provide drug development professionals with a validated roadmap for characterizing the safety profile of this and structurally related compounds, thereby facilitating informed decision-making in the progression of new therapeutic candidates.

Introduction: Deconstructing the Molecule and Defining the Strategy

The compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a small molecule featuring several key functional groups that require careful toxicological consideration: a urea moiety, a piperidine ring, and a bulky tert-butyl group. Urea derivatives are known for a wide range of biological activities, leveraging unique hydrogen bonding capabilities to interact with various biological targets.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, often enhancing druggability and improving pharmacokinetic properties.[4] However, these structural motifs also present potential metabolic liabilities that can lead to toxicity. The piperidine ring, for instance, is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and ring oxidation.[5][6][7]

Given the absence of existing data, a systematic, tiered approach to toxicological evaluation is paramount.[8][9] This strategy, aligned with international guidelines such as those from the International Council for Harmonisation (ICH), ensures that critical safety questions are addressed efficiently, minimizing animal use while maximizing data relevance for human risk assessment.[10][11][12]

Our proposed framework is structured in three progressive tiers:

  • Tier 1: In Vitro Assessment: Rapid screening assays to determine basal cytotoxicity, potential for genetic damage, and off-target cardiac liability.

  • Tier 2: In Vivo Acute Toxicity & Pharmacokinetics: Initial animal studies to understand systemic toxicity after a single dose and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Tier 3: Mechanistic & Repeated-Dose Studies: Follow-up investigations based on initial findings to understand the mode of action and effects of chronic exposure.

This guide will provide in-depth protocols and data interpretation strategies for the foundational assays within this framework.

Tier 1: Foundational In Vitro Safety Assessment

The initial phase of safety evaluation relies on a battery of in vitro tests to identify major toxicological liabilities early in development.[13][14][15] These assays are cost-effective, have high throughput, and provide crucial data to guide subsequent in vivo study design.[8][16]

In Vitro Cytotoxicity: The MTT Assay

The first step is to assess the compound's direct effect on cell viability.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[17][18][19]

Causality and Experimental Choice: The assay's principle is based on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells, producing a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[18] We select a panel of cell lines to represent different potential target organs, such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney), to gain early insights into organ-specific toxicity.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 5 × 10⁴ cells/well in 100 μL of culture medium.[17] Incubate for 24 hours at 37°C and 5-6.5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the medium from the cells and add 100 μL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5-6.5% CO₂.

  • MTT Addition: Add 10 μL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plates for 4 hours in a humidified atmosphere.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 μL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC₅₀ Values

Cell LineExposure Time (h)IC₅₀ (µM) [95% CI]
HepG22445.2 [41.8 - 48.9]
HepG24828.7 [25.9 - 31.8]
HEK29324> 100
HEK2934885.3 [79.1 - 92.0]

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells (96-well plate) p3 3. Treat Cells (24/48h Incubation) p1->p3 p2 2. Prepare Compound (Serial Dilutions) p2->p3 p4 4. Add MTT Reagent (4h Incubation) p3->p4 p5 5. Solubilize Formazan (DMSO) p4->p5 p6 6. Read Absorbance (570 nm) p5->p6 p7 7. Calculate IC50 p6->p7

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test

A critical safety concern for any new drug candidate is its potential to cause genetic mutations, which can lead to cancer.[20][21] The Ames test is a widely used and internationally accepted biological assay for assessing the mutagenic potential of a chemical compound.[20][21][22]

Causality and Experimental Choice: The test utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid like histidine (his-).[20][22] The assay determines if the test compound can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[20][22] A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is a mutagen.[22]

Crucially, the test must be performed both with and without an external metabolic activation system.[22][23] This is because some chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.[24][25] A rat liver homogenate, known as the S9 fraction, is added to simulate this mammalian metabolism.[22][24][25]

Protocol 2.2: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) for 14-18 hours at 37°C with gentle agitation.[23]

  • Metabolic Activation: Prepare the S9 mixture containing rat liver S9 fraction, NADP, and glucose-6-phosphate.[25] Keep on ice. For the non-activation arm, use a sodium phosphate buffer.[22]

  • Test Article Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incorporation: In a sterile tube, combine in order:

    • 2 mL of molten top agar (kept at 45°C).[23]

    • 0.1 mL of the bacterial culture.[21][23]

    • 0.1 mL of the test compound solution (or positive/negative controls).[21]

    • 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).[21][22]

  • Plating: Vortex the tube briefly and pour the mixture evenly onto the surface of a minimal glucose agar plate.[22][26] Allow the top agar to solidify.

  • Controls:

    • Negative Control: Vehicle (DMSO) only.

    • Positive Controls (-S9): Sodium azide (for TA100, TA1535), 4-Nitro-o-phenylenediamine (for TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (for all strains).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[22][23]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the mean of the negative control.

Data Presentation: Example Ames Test Results (TA100 Strain)

Concentration (µ g/plate )Mean Revertants (-S9)Mean Revertants (+S9)Mutagenicity Ratio (-S9)Mutagenicity Ratio (+S9)
0 (Vehicle Control)1151201.01.0
11211251.11.0
101182881.02.4
501255951.15.0
10098 (toxic)410 (toxic)--
Positive Control1250156010.913.0

Mutagenicity Ratio = Mean Revertants (Test) / Mean Revertants (Vehicle Control)

Conceptual Diagram

Ames_Test cluster_input Inputs cluster_process Process cluster_output Outputs TestCompound Test Compound Plate Plate on Histidine-Free Medium TestCompound->Plate Bacteria his- Bacteria (Cannot grow without Histidine) Bacteria->Plate S9 S9 Liver Extract (Metabolic Activation) S9->Plate +/- Negative Negative Result (No Growth) = Not Mutagenic Plate->Negative if reversion rate is low Positive Positive Result (Colony Growth) = Mutagenic Plate->Positive if reversion rate is high

Figure 2: Principle of the Ames test for mutagenicity.
Cardiovascular Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[27][28][29] Therefore, assessing a compound's potential to block the hERG channel is a mandatory step in preclinical safety pharmacology.[27][30]

Causality and Experimental Choice: The hERG channel is critical for cardiac repolarization.[27] Blocking this channel delays repolarization, prolonging the QT interval on an electrocardiogram.[27] The gold standard for assessing hERG liability is manual patch-clamp electrophysiology, which directly measures the flow of ions through the channel in cells engineered to express it (e.g., HEK293 or CHO cells).[28][31] This method provides a precise determination of the concentration-dependent inhibitory effect (IC₅₀) of a compound on the hERG current.[27]

Protocol 2.3: Manual Patch-Clamp hERG Assay

  • Cell Culture: Use CHO or HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.[27]

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2.[27]

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature or 35-37°C.

    • Use a voltage protocol designed to elicit and measure the hERG tail current, which is the primary endpoint for analysis. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.[27]

  • Experimental Procedure:

    • Record a stable baseline hERG current for at least 3 minutes in the external solution containing the vehicle (e.g., 0.1% DMSO).

    • Perfuse the test compound at increasing concentrations, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).[27]

    • Perform a washout step with the external solution to assess the reversibility of inhibition.

    • Apply a known hERG blocker (e.g., E-4031) as a positive control at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline vehicle control.

    • Plot the concentration-response data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Example hERG Inhibition Data

Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.111.8 ± 2.4
148.9 ± 4.5
1089.2 ± 3.1
3098.1 ± 1.5
IC₅₀ (µM) 1.05

Tier 2: In Vivo Acute Systemic Toxicity

Following in vitro characterization, the next critical step is to evaluate the compound's effects in a whole-animal system.[32] An acute oral toxicity study provides essential information on the substance's intrinsic toxicity, identifies potential target organs, and helps determine the dose range for subsequent repeated-dose studies.[33][34][35]

Causality and Experimental Choice: The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into a GHS toxicity category based on observed mortality.[33][34][36][37] This method is preferred over the classical LD₅₀ test as it is more humane while still providing sufficient information for hazard classification.[33] Typically, female rodents are used initially as they are often slightly more sensitive.

Protocol 3.1: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, weighing within ±20% of the mean weight. Acclimatize animals for at least 5 days.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should allow for a constant administration volume (e.g., 10 mL/kg).

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose by gavage using a stomach tube.

    • The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg bw, based on any existing information.[33]

    • Start with a group of 3 animals. The outcome (number of animals surviving/dead) determines the next step:

      • If mortality is observed, the dose for the next group is lowered.

      • If no mortality is observed, the next higher dose is used.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.), as well as the time of onset, duration, and severity.

    • Measure body weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.

  • Data Analysis: The results allow for the classification of the substance into a GHS category based on the observed mortality at specific dose levels. This provides an estimated range for the LD₅₀.

Data Presentation: Example Acute Toxicity Summary

Dose Group (mg/kg)NMortalityKey Clinical SignsGross Necropsy FindingsGHS Classification
30030/3No significant findingsNo abnormalities noted (NAN)Not Classified
200031/3Piloerection, lethargy, decreased body weightDiscoloration of the liver in one animalCategory 4

Workflow Visualization

OECD423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_step Dose 3 Animals start->dose_step observe Observe for 14 Days (Mortality, Clinical Signs) dose_step->observe decision Outcome? observe->decision stop_classify Stop & Classify Hazard decision->stop_classify Pre-defined stopping criteria met dose_higher Dose 3 More Animals at Next Higher Level (e.g., 2000 mg/kg) decision->dose_higher 0 or 1 death dose_lower Dose 3 More Animals at Next Lower Level (e.g., 50 mg/kg) decision->dose_lower 2 or 3 deaths dose_higher->observe dose_lower->observe

Figure 3: Stepwise procedure of the OECD 423 Acute Toxic Class Method.

Summary and Future Directions

This guide has outlined the foundational, evidence-based framework for assessing the toxicology and cytotoxicity of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. The successful completion of the Tier 1 and Tier 2 assays described herein will provide a critical initial safety profile, enabling an informed decision on the compound's continued development.

  • In vitro cytotoxicity data will establish the compound's potency against relevant cell lines.

  • The Ames test will address the critical question of mutagenic potential.

  • The hERG assay will provide a clear indication of cardiovascular risk.

  • The acute oral toxicity study will define the systemic toxicity classification and guide dose selection for future studies.

Positive findings in any of these assays, particularly the genotoxicity or hERG assays, would be significant safety flags requiring careful consideration and likely triggering further mechanistic studies. Assuming an acceptable profile from these initial studies, the next logical steps (Tier 3) would include in vivo micronucleus assays to confirm genotoxicity findings in a mammalian system, 28-day repeated-dose toxicity studies in two species (rodent and non-rodent), and more detailed metabolic profiling to identify potential reactive metabolites. This rigorous, phased approach ensures that a comprehensive understanding of the compound's safety is built progressively, aligning with both scientific best practices and global regulatory expectations.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). BosterBio. Retrieved from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved from [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2013, February 11). European Medicines Agency (EMA). Retrieved from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2015, December 27). Oxford Academic. Retrieved from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. Retrieved from [Link]

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025, April 22). IPHASE Biosciences. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2009, February 4). ResearchGate. Retrieved from [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2016, March 15). PubMed. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. Retrieved from [Link]

  • S9 fraction. (n.d.). Wikipedia. Retrieved from [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. Retrieved from [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. (n.d.). EMA. Retrieved from [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (n.d.). ICH. Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]

  • Ureas: Applications in Drug Design. (n.d.). PubMed. Retrieved from [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC - NIH. Retrieved from [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • Strategic Preclinical Toxicology for Faster IND Approval. (n.d.). Syngene International. Retrieved from [Link]

  • Preclinical Toxicology Considerations for Successful IND Application. (2022, March 20). Noble Life Sciences. Retrieved from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • A Primer on Preclinical Toxicologic Pathology Studies. (2023, April 18). Aishwarya Khanduja. Retrieved from [Link]

  • Toxicological Review of Urea (CAS No. 57-13-6). (n.d.). EPA. Retrieved from [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2025, September 30). RSC Publishing. Retrieved from [Link]

  • Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. (2026, March 10). ResearchGate. Retrieved from [Link]

  • A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

This application note details the synthesis protocol for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea , a functionalized urea derivative incorporating a piperidin-4-ol moiety. Compounds containing both a urea linkage and a functionalized saturated heterocycle are highly valued in medicinal chemistry as versatile building blocks and potential pharmacophores for drug discovery.

The synthesis relies on the highly efficient, atom-economical addition of a primary amine to an isocyanate. Specifically, the primary amine group of 1-(2-aminoethyl)piperidin-4-ol[1] acts as the nucleophile, attacking the highly electrophilic carbon of tert-butyl isocyanate. This reaction typically proceeds rapidly at low to ambient temperatures without the need for transition-metal catalysts or coupling reagents[2].

Chemoselectivity and Rationale

A critical aspect of this synthesis is its inherent chemoselectivity . The starting material, 1-(2-aminoethyl)piperidin-4-ol, possesses two potential nucleophilic sites: a primary aliphatic amine and a secondary alcohol. Because primary aliphatic amines are vastly more nucleophilic than secondary alcohols, the reaction with the isocyanate occurs exclusively at the amine under controlled conditions. This eliminates the need for complex protection/deprotection strategies for the hydroxyl group, streamlining the workflow.

Mechanism A Primary Amine (Nucleophilic Attack) C Zwitterionic Intermediate A->C B Isocyanate Carbon (Electrophilic Center) B->C D Proton Transfer (Tautomerization) C->D E Stable Urea Product D->E

Figure 1: Mechanistic pathway of the nucleophilic addition forming the urea linkage.

Experimental Design & Rationale

To ensure high yields and prevent side reactions, the experimental design must account for the moisture sensitivity of isocyanates. If water is present in the reaction mixture, it will compete as a nucleophile, hydrolyzing the tert-butyl isocyanate to tert-butylamine and carbon dioxide. The newly formed tert-butylamine can then react with another equivalent of isocyanate to form a symmetric byproduct (1,3-di-tert-butylurea). Therefore, strict anhydrous conditions are mandatory.

Additionally, the formation of the urea bond is exothermic. Initiating the reaction at 0 °C ensures that the thermal energy released does not lead to degradation or promote the reaction of the less nucleophilic secondary alcohol.

Quantitative Data & Reagent Summary
Parameter / ReagentMolecular WeightEquivalentsRole / Rationale
1-(2-aminoethyl)piperidin-4-ol 144.22 g/mol 1.00Primary Nucleophile[1]
tert-Butyl isocyanate 99.13 g/mol 1.05Electrophile (Slight excess ensures complete amine conversion)[3]
Dichloromethane (DCM) 84.93 g/mol SolventAprotic reaction medium; must be anhydrous
Temperature N/AN/A0 °C to Room Temperature to control exothermicity
Target Compound 243.35 g/mol 1.00 (Theoretical)3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Step-by-Step Protocol

Phase 1: Preparation of the Reaction Mixture
  • Apparatus Setup: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (nitrogen or argon) to establish a moisture-free atmosphere.

  • Dissolution: Dissolve 1.0 equivalent of 1-(2-aminoethyl)piperidin-4-ol in anhydrous Dichloromethane (DCM)[3]. Use approximately 10 mL of DCM per gram of the amine to ensure complete dissolution and proper stirring.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • Dropwise Addition: Using a gas-tight syringe, slowly add 1.05 equivalents of tert-butyl isocyanate dropwise to the stirred solution over 10–15 minutes[3].

    • Expert Insight: Rapid addition can cause localized heating, potentially compromising chemoselectivity.

  • Incubation: Maintain the reaction mixture at 0 °C for 30 minutes to allow the initial exothermic phase to subside.

  • Warming: Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

Phase 3: Reaction Monitoring and Quenching
  • Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the primary amine starting material is completely consumed.

  • Quenching: Once complete, quench the reaction by adding a small volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any trace acidic impurities and deactivate unreacted isocyanate.

Phase 4: Workup and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude urea is typically of high purity. If analytical grade is required, purify via flash column chromatography (Silica gel, utilizing a gradient of Methanol in DCM) or recrystallization.

Workflow A 1-(2-aminoethyl)piperidin-4-ol (Nucleophile) C Reaction Vessel (Anhydrous DCM, 0 °C) A->C B tert-Butyl isocyanate (Electrophile) B->C D Workup & Extraction (Brine Wash, Dry over Na2SO4) C->D E Target Urea Compound D->E

Figure 2: Experimental workflow for synthesizing the target urea derivative.

Sources

HPLC method development for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document outlines a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. The inherent chemical properties of the analyte—notably its polarity and the presence of a basic piperidine moiety—present specific challenges for chromatographic retention and peak symmetry. This guide details a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties to establish a robust reversed-phase chromatographic strategy. The developed method utilizes a C18 stationary phase with an acidic mobile phase to ensure consistent analyte protonation and excellent peak shape. Detection is performed at a low UV wavelength to maximize sensitivity. Furthermore, this document provides a detailed, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3]

Introduction: Analyte Properties and Chromatographic Strategy

The successful development of a quantitative HPLC method begins with a thorough understanding of the analyte's structure and physicochemical properties. 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a molecule characterized by several key functional groups that dictate its chromatographic behavior:

  • Urea Moiety: This group provides a weak but usable chromophore for UV detection, typically absorbing in the low UV range (200-220 nm).[4]

  • Piperidine Ring: This saturated heterocycle contains a tertiary amine, which is basic. The pKa of this amine makes the molecule's overall charge highly dependent on the pH of the mobile phase. Uncontrolled pH can lead to poor peak shape and inconsistent retention times.[5]

  • Hydroxyl and Urea Groups: These polar functional groups increase the molecule's hydrophilicity, making it a "polar compound." Such compounds can be poorly retained on traditional reversed-phase columns using highly organic mobile phases.[6][7]

  • Tert-butyl Group: This bulky, non-polar group provides a degree of hydrophobicity, enabling retention via reversed-phase mechanisms.

This combination of features necessitates a carefully designed chromatographic strategy. A reversed-phase HPLC method is the most appropriate choice, as it is robust and widely used. However, special consideration must be given to mobile phase composition to manage the analyte's polarity and basicity. The optimal strategy involves using an acidic mobile phase to protonate the piperidine nitrogen. This serves two critical purposes:

  • Ensures a Single, Consistent Ionic Species: By maintaining a pH at least 2 units below the piperidine's pKa, the analyte will exist predominantly in its protonated, cationic form, preventing peak splitting or broadening associated with mixed ionic states.

  • Suppresses Silanol Interactions: The acidic mobile phase protonates residual silanol groups (Si-OH) on the silica-based stationary phase, minimizing secondary ionic interactions that cause peak tailing with basic analytes.[8]

Based on this analysis, a C18 column with a buffered, low-pH mobile phase and low-wavelength UV detection is the most logical and scientifically sound starting point for method development.

cluster_analyte Analyte Physicochemical Properties cluster_strategy Resulting HPLC Strategy Analyte 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Polarity High Polarity (Urea, -OH groups) Analyte->Polarity Basicity Basic Piperidine Nitrogen (pH-dependent charge) Analyte->Basicity UV_Abs Weak UV Chromophore (Urea group) Analyte->UV_Abs Mode Reversed-Phase (RP-HPLC) Polarity->Mode Enables hydrophobic interaction MobilePhase Acidic Buffered Mobile Phase (e.g., pH 2.5-3.5) Basicity->MobilePhase Controls ionization, improves peak shape Detection Low Wavelength UV Detection (e.g., 210 nm) UV_Abs->Detection Maximizes sensitivity Column C18 Stationary Phase Mode->Column Standard for RP

Figure 1: Rationale for HPLC Method Development Strategy.

Materials and Methods

2.1 Equipment

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector. (e.g., Waters Alliance, Agilent 1260 Infinity II)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with caps

  • Syringe filters (0.45 µm, PTFE or nylon)

2.2 Reagents and Chemicals

  • 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (85%, analytical grade)

  • Potassium phosphate monobasic (analytical grade)

2.3 Preparation of Solutions

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

    • Weigh approximately 2.72 g of potassium phosphate monobasic and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

  • Diluent

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL)

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (for calibration curve)

    • Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method and System Suitability

The following method was optimized to provide efficient separation, good peak symmetry, and adequate retention for the analyte.

Parameter Optimized Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program Isocratic
Composition 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Table 1: Optimized Chromatographic Conditions.

System Suitability Testing (SST) Before commencing any validation experiments, the suitability of the chromatographic system must be verified. This is performed by injecting the 50 µg/mL working standard in six replicates. The results must meet the acceptance criteria outlined in Table 2.

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Table 2: System Suitability Acceptance Criteria.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][9]

cluster_validation ICH Q2(R2) Validation Workflow cluster_precision Precision Levels SST System Suitability Test (SST) Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Repeat Repeatability (Intra-assay) Intermediate Intermediate Precision (Inter-assay)

Figure 2: Workflow for HPLC Method Validation.

4.1 Specificity Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte, free from interference from the diluent, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for any interfering peaks at the analyte's retention time.

    • Inject a standard solution of the analyte.

    • If available, inject samples of known impurities or a placebo matrix.

    • Perform a forced degradation study (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation peaks (peak purity analysis using a PDA detector is recommended).

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak should be resolved from all other peaks with a resolution (Rs) of >2.0.

4.2 Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations across the desired range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

4.3 Accuracy (as Recovery) Accuracy is the closeness of the test results to the true value. It is determined by spike-recovery studies.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of a target concentration, such as 50 µg/mL). This can be done by spiking a placebo matrix or, if unavailable, by preparing solutions at 40, 50, and 60 µg/mL.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level. The %RSD for recovery at each level should not exceed 2.0%.

4.4 Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

  • Protocol for Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration (e.g., 50 µg/mL).

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Protocol for Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria: The cumulative %RSD for all 12 samples (from both studies) should be ≤ 2.0%.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

4.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard sample while making small, deliberate changes to the method parameters, one at a time.

    • Variations to test include:

      • Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min)

      • Column Temperature (± 5 °C, i.e., 25 °C and 35 °C)

      • Mobile Phase pH (± 0.2 units, i.e., pH 2.8 and 3.2)

  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions. The change in analyte retention time and peak area should be minimal.

Summary of Validation Results

The following table summarizes hypothetical but representative results demonstrating that the method meets all predefined acceptance criteria.

Validation Parameter Result Acceptance Criteria Status
Specificity No interference from blank or degradantsRs > 2.0Pass
Linearity (1-100 µg/mL) R² = 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.8%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.1%≤ 2.0%Pass
LOD 0.3 µg/mL (S/N > 3)-Pass
LOQ 1.0 µg/mL (S/N > 10, %RSD = 4.5%)%RSD ≤ 10%Pass
Robustness System suitability passed under all conditionsSST criteria metPass
Table 3: Summary of Method Validation Results.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. The strategy of using a C18 column with an acidic phosphate buffer mobile phase effectively addresses the challenges posed by the analyte's polarity and basic nature, resulting in excellent peak shape and stable retention. The validation results confirm that the method is reliable and robust, adhering to the stringent requirements of ICH guidelines.[10] This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

  • ECHA. (n.d.). tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate — Chemical Substance Information. European Chemicals Agency. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110229113B - A kind of preparation method of ultraviolet absorber HEB.
  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772–778. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • PubChem. (n.d.). Ethylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-({[4-(but-2-YN-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

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Application Note: 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea as a Versatile Bifunctional Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on bifunctional intermediates that combine robust physicochemical properties with orthogonal synthetic handles. 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (hereafter referred to as BHP-Urea ) is a highly privileged scaffold. It seamlessly integrates the lipophilic, hydrogen-bonding capacity of a tert-butyl urea motif with the highly derivatizable and solubility-enhancing 4-hydroxypiperidine core.

This application note provides drug development professionals with a comprehensive guide to the structural rationale, synthetic versatility, and validated experimental protocols for incorporating BHP-Urea into targeted therapeutics, such as PROTACs, kinase inhibitors, and GPCR antagonists.

Structural Rationale & Pharmacophore Analysis

The architecture of BHP-Urea is deliberately designed to address both target affinity (pharmacodynamics) and systemic exposure (pharmacokinetics).

The 4-Hydroxypiperidine Core

The 4-hydroxypiperidine ring is a cornerstone of medicinal chemistry, utilized extensively as a spacer moiety in CNS drugs (e.g., non-imidazole histamine H3 receptor antagonists) and oncology adjuvants [1[1]].

  • ADME Tuning : The basic piperidine nitrogen (pKa ~9.5) ensures protonation at physiological pH, drastically improving aqueous solubility and allowing for facile formulation as stable hydrochloride salts [2[2]].

  • Synthetic Handle : The secondary hydroxyl group at the 4-position serves as a primary vector for diversification via etherification, esterification, or oxidation.

The tert-Butyl Urea Motif

The tert-butyl urea group is a highly effective pharmacophore that provides a rigid hydrogen-bond donor/acceptor network coupled with significant steric bulk.

  • Target Binding : In viral protease inhibitors like Boceprevir, the tert-butyl urea cap is critical; it orients deep into the S4 binding pocket, undergoing extensive hydrophobic interactions while the urea backbone stabilizes the complex via hydrogen bonding with the protein's main chain [3[3], 4[4]].

  • Potency Enhancement : The introduction of tert-butyl urea functionalities has been shown to boost the activity of GPCR ligands, such as GnRH antagonists, from the micromolar to the low nanomolar range by optimizing receptor fit and shielding the molecule from rapid metabolic degradation [5[5]].

G Molecule 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea TBUrea tert-Butyl Urea (H-Bonding & Lipophilic) Molecule->TBUrea Target Binding Piperidine Piperidine Core (Basic pKa, Solubility) Molecule->Piperidine ADME Tuning Hydroxyl 4-Hydroxyl Group (Derivatization Handle) Molecule->Hydroxyl Synthetic Extension S4 Pocket Insertion\n(e.g., Protease Inhibitors) S4 Pocket Insertion (e.g., Protease Inhibitors) TBUrea->S4 Pocket Insertion\n(e.g., Protease Inhibitors) Salt Formation\n(e.g., HCl salt) Salt Formation (e.g., HCl salt) Piperidine->Salt Formation\n(e.g., HCl salt) Mitsunobu / SNAr / Oxidation Mitsunobu / SNAr / Oxidation Hydroxyl->Mitsunobu / SNAr / Oxidation

Caption: Structural deconstruction of BHP-Urea and its functional roles in drug design.

Quantitative Data: Physicochemical Impact

Incorporating BHP-Urea into a lead scaffold predictably alters its physicochemical profile. Table 1 summarizes the typical property shifts when appending BHP-Urea to a standard aromatic core, highlighting its utility in balancing lipophilicity with polar surface area.

Table 1: Physicochemical Contributions of the BHP-Urea Moiety

PropertyContribution EstimateMedicinal Chemistry Rationale
Molecular Weight (MW) + 243.35 g/mol Adds significant bulk; ideal for targeting large hydrophobic pockets.
cLogP Shift + 1.2 to + 1.8tert-butyl group increases lipophilicity, driving cell permeability.
Topological Polar Surface Area (TPSA) + 52.5 ŲUrea (29.1 Ų) + Hydroxyl (20.2 Ų) + Amine (3.2 Ų) maintains solubility.
Hydrogen Bond Donors (HBD) 3Enhances specific target engagement via the urea and hydroxyl motifs.
Hydrogen Bond Acceptors (HBA) 3Provides interaction points for kinase hinge regions or protease backbones.

Experimental Protocols: Derivatization Workflows

The true value of BHP-Urea lies in the synthetic versatility of the 4-hydroxyl group. Below are two self-validating, field-proven protocols for functionalizing this intermediate.

Protocol A: Mitsunobu Etherification (Pharmacophore Attachment)

The Mitsunobu reaction allows for the stereospecific inversion of the secondary alcohol (if chiral) or the robust formation of aryl/alkyl ethers, effectively linking BHP-Urea to a phenolic pharmacophore.

Causality & Logic : Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state at room temperature and superior safety profile. The reaction must be initiated at 0 °C because the formation of the initial triphenylphosphine-DIAD betaine intermediate is highly exothermic. If not controlled, thermal degradation of the betaine occurs before the alcohol can successfully attack, resulting in low yields and complex purification.

Step-by-Step Methodology:

  • Preparation : In an oven-dried, argon-purged flask, dissolve BHP-Urea (1.0 equiv, 1.0 mmol) and the target phenol (1.1 equiv, 1.1 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Phosphine Addition : Add Triphenylphosphine (PPh₃, 1.5 equiv, 1.5 mmol) to the stirring solution. Ensure complete dissolution.

  • Temperature Control : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation : Add DIAD (1.5 equiv, 1.5 mmol) dropwise over 15 minutes via a syringe pump. The solution will typically turn a pale yellow color.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation (In-Process) : Monitor via LC-MS. The disappearance of the BHP-Urea mass peak (m/z[M+H]⁺ 244) and the appearance of the product mass indicates completion.

  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, gradient of Dichloromethane to 10% Methanol in Dichloromethane containing 0.1% Triethylamine to prevent streaking of the basic piperidine).

Workflow Start BHP-Urea Starting Material Step1 Cool to 0°C Add PPh3 & Phenol Start->Step1 Step2 Dropwise DIAD (Control Exotherm) Step1->Step2 Step3 Warm to RT Stir 12h Step2->Step3 Step4 Aqueous Workup & Silica Gel Purif. Step3->Step4 Product Aryl Ether Product Step4->Product

Caption: Step-by-step experimental workflow for the Mitsunobu etherification of BHP-Urea.

Protocol B: Oxidation to Piperidone (Preparation for Reductive Amination)

To attach amine-bearing pharmacophores (e.g., for PROTAC linker synthesis), the 4-hydroxyl group must first be oxidized to a ketone.

Causality & Logic : Dess-Martin Periodinane (DMP) is utilized here instead of Swern oxidation to avoid the generation of dimethyl sulfide gas and the need for cryogenic (-78 °C) conditions. DMP provides a mild, highly selective oxidation of the secondary alcohol to the ketone without over-oxidizing the basic piperidine nitrogen (which can occur with strong transition-metal oxidants).

Step-by-Step Methodology:

  • Preparation : Dissolve BHP-Urea (1.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Buffering : Add solid Sodium Bicarbonate (NaHCO₃, 5.0 equiv, 10.0 mmol). Rationale: DMP oxidation generates acetic acid as a byproduct. The basic piperidine nitrogen will rapidly form an acetate salt, potentially stalling the reaction. NaHCO₃ acts as an insoluble buffer to neutralize the acid as it forms.

  • Oxidation : Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 2.4 mmol) in three equal portions over 15 minutes.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours.

  • Validation : TLC (10% MeOH/DCM) will show the disappearance of the polar alcohol spot and the appearance of a less polar, UV-active ketone spot.

  • Quench & Workup : Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and dissolves iodine byproducts).

  • Extraction : Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over Na₂SO₄, and concentrate. The resulting 1-(2-(3-tert-butylureido)ethyl)piperidin-4-one can generally be used in subsequent reductive aminations without further purification.

References

  • MDPI . "Recent Development of Non-Peptide GnRH Antagonists." Molecules. Available at:[Link]

  • University of Groningen . "In Silico Design and Selection of CD44 Antagonists." Ruiz Moreno, Angel. Available at: [Link]

  • ACS Publications . "Hepatitis C: The Story of a Long Journey through First, Second, and Third Generation NS3/4A Peptidomimetic Inhibitors. What Did We Learn?" Journal of Medicinal Chemistry. Available at: [Link]

Sources

3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea formulation for intravenous administration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preformulation and Intravenous Formulation Development for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Introduction & Rationale

The compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic aliphatic urea derivative characterized by a lipophilic tert-butyl headgroup and a basic 4-hydroxypiperidine moiety. Developing an intravenous (IV) formulation for this molecule requires overcoming specific physicochemical hurdles: aqueous solubility limitations of the free base, pH-dependent ionization, and ensuring chemical stability during sterilization.

This application note outlines a Quality by Design (QbD) approach[1] to formulate a stable, isotonic, and sterile IV solution suitable for preclinical and clinical administration. By understanding the mechanistic relationship between the drug's basic nitrogen and the formulation vehicle, we can engineer a self-validating manufacturing process that ensures patient safety and batch-to-batch reproducibility.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of the Active Pharmaceutical Ingredient (API) is the foundational step in rational formulation design. The basicity of the piperidine nitrogen is the primary lever for manipulating solubility.

Table 1: Estimated Physicochemical Properties & Formulation Implications

PropertyEstimated ValueFormulation Implication
Molecular Weight 285.4 g/mol Small molecule; standard osmotic contribution to the vehicle.
pKa (Piperidine N) ~9.2 - 9.5Highly ionized at acidic to neutral pH. Requires pH < 7.4 for optimal aqueous solubility.
LogP ~1.5 - 2.0Moderate lipophilicity. Requires in situ salt formation to prevent precipitation at high IV concentrations.
Hydrogen Bonding 3 Donors, 3 AcceptorsFavorable interaction with aqueous vehicles; potential for hydration.
Chemical Stability Susceptible to extreme pHUrea linkages are generally stable but can undergo thermal hydrolysis at autoclave temperatures.

Causality Insight: Because the pKa of the piperidine nitrogen is approximately 9.5, formulating the drug at a physiological pH of 7.4 leaves a small but significant fraction of the drug un-ionized. At high concentrations required for IV bolus, this un-ionized fraction could exceed its intrinsic solubility, leading to dangerous micro-precipitation upon injection. By adjusting the formulation pH to 5.5, the basic center is >99.9% ionized. This ensures maximum thermodynamic solubility while remaining well within the acceptable and painless pH range for peripheral IV administration (pH 4.5–8.0).

Formulation Strategy (Quality by Design)

Following FDA Q8(R2) guidelines[1], the formulation must be designed with predefined Critical Quality Attributes (CQAs): sterility, absence of particulate matter, target pH, and assay potency.

  • Vehicle & Tonicity : Water for Injection (WFI) supplemented with 5% Dextrose (D5W). D5W is preferred over 0.9% NaCl to avoid the "common-ion effect," which can suppress the solubility of the API if formulated as a hydrochloride salt[2].

  • Salt Selection : To maximize solubility without the need for co-solvents (like PEG or ethanol), in situ salt formation using Hydrochloric Acid (HCl) is employed[3].

  • Sterilization : Due to the potential for thermal degradation of the urea linkage during standard terminal sterilization (autoclaving at 121°C), aseptic processing via 0.22 µm sterile filtration is the mandated sterilization method[4].

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an internal control, system suitability check, or physical validation to ensure data integrity and process reliability.

Protocol 1: pH-Solubility Profiling & Salt Screening

Objective: Empirically validate the optimal pH and counterion for the IV vehicle.

  • Preparation of Buffers : Prepare 50 mM buffer solutions ranging from pH 3.0 to 8.0 (e.g., citrate for pH 3-5, phosphate for pH 6-8).

  • Equilibration : Add excess 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (free base) to 5 mL of each buffer in Type I glass vials.

  • Agitation : Shake vials at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation : Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to account for potential non-specific adsorption to the filter membrane, ensuring the collected sample represents the true saturated concentration.

  • Quantification : Dilute the filtrate and analyze via HPLC-UV.

    • System Suitability: Proceed only if the calibration curve R² > 0.999 and injection precision RSD < 2.0%.

Protocol 2: Compounding of the IV Solution (Scale: 1 L at 5 mg/mL)

Objective: Manufacture a batch of the IV formulation under controlled, scalable conditions.

  • Vehicle Preparation : Add 50.0 g of anhydrous Dextrose to 800 mL of WFI in a depyrogenated glass compounding vessel. Stir at 400 rpm until completely dissolved[2].

  • API Addition : Slowly add 5.0 g of the API to the vortex. The solution will initially appear cloudy as the free base is poorly soluble in water.

  • pH Adjustment (In Situ Salt Formation) : Titrate dropwise with 0.1 N HCl. Monitor the pH continuously. As the pH drops below 6.0, the API will completely dissolve. Adjust to a final target pH of 5.5 ± 0.2.

  • Volume Make-up : QS to 1000 mL with WFI. Mix for 15 minutes.

  • Pre-filtration Sampling : Pull a 5 mL sample for a pre-filtration assay to establish the baseline concentration (100% label claim).

Protocol 3: Sterile Filtration & Quality Control

Objective: Ensure sterility and verify CQAs per USP <1>[5].

  • Filter Compatibility : Use a 0.22 µm Polyethersulfone (PES) membrane filter.

    • Causality: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low protein and small-molecule binding profile, preventing drug loss during the filtration of dilute solutions.

  • Filtration : Filter the compounded solution under a Class 100 (ISO 5) laminar flow hood into depyrogenated Type I borosilicate glass vials. Seal with fluoropolymer-coated chlorobutyl rubber stoppers.

  • Filter Integrity Test : Perform a bubble point test on the PES filter post-use.

    • Self-Validation Step: The batch is automatically quarantined and rejected if the bubble point is below the manufacturer's specification (e.g., < 50 psi for a water-wetted PES filter), as this indicates a potential breach in sterility.

  • Endotoxin Testing : Perform the Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. Limit: < 0.25 EU/mL.

    • Self-Validation Step: Include a Positive Product Control (PPC) spike. The recovery of the spike must be between 50%-200% to validate the absence of assay inhibition by the API.

  • Particulate Matter : Analyze via light obscuration per USP <788>. Limits: ≤ 6000 particles ≥ 10 µm per container.

Visualizations

FormulationWorkflow API API Profiling (pKa ~9.5, LogP ~1.8) Sol pH-Solubility & Salt Selection (Target pH 5.5) API->Sol Form Vehicle Compounding (WFI + 5% Dextrose) Sol->Form Comp Dissolution & Titration (0.1 N HCl to pH 5.5) Form->Comp Ster Aseptic Filtration (0.22 µm PES Membrane) Comp->Ster QC Quality Control & Release (Assay, LAL, USP <788>) Ster->QC

Workflow for the preformulation and compounding of the intravenous solution.

QCValidation Start Sterile IV Batch (Post-Filtration) HPLC HPLC Assay (System Suitability Passed?) Start->HPLC LAL LAL Endotoxin Test (PPC Recovery 50-200%?) Start->LAL Part Particulate Matter (USP <788> Limits Met?) Start->Part Pass Batch Release Approved HPLC->Pass Yes Fail OOS Investigation Initiated HPLC->Fail No LAL->Pass Yes LAL->Fail No Part->Pass Yes Part->Fail No

Self-validating Quality Control decision tree for batch release.

References

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics.

  • FDA Guidance for Industry: Q8(R2) Pharmaceutical Development. Food and Drug Administration.

  • Excipients in Parenteral Formulations: Selection Considerations. Pharma Excipients.

  • Sheskey, P.J., et al. (2017). Handbook of Pharmaceutical Excipients 8th Edition. Pharmaceutical Press. 2

  • USP General Chapter <1> Injections and Implanted Drug Products (Parenterals). United States Pharmacopeia.5

  • USP General Chapter <1> Injections Introduction. United States Pharmacopeia. 4

Sources

Application Notes and Protocols: Assessing Cellular Viability in Response to 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of a Novel Urea-Containing Compound

The compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea belongs to a chemical class that has garnered significant interest in drug discovery. Urea and piperidine moieties are present in a variety of biologically active molecules, including inhibitors of IκB kinase (IKKβ) and soluble epoxide hydrolase.[1][2] Inhibition of these targets can have profound effects on cellular processes, particularly inflammation and cell survival. Specifically, inhibition of the IKKβ-driven NF-κB signaling pathway can render cancer cells more susceptible to apoptosis, making it a promising strategy for anticancer drug development.[3]

These application notes provide a comprehensive guide for researchers to evaluate the effect of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea on cell viability. We present a detailed protocol for a robust and high-throughput compatible luminescent cell viability assay, the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.[4][5] The principles and methodologies outlined herein are designed to be adaptable for screening and characterizing the cytotoxic or cytostatic effects of this and other novel chemical entities.

The Scientific Rationale: Connecting IKKβ Inhibition to Cell Death

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates a multitude of cellular processes, including immune responses, inflammation, and, importantly, cell survival.[6][7] In many cell types, particularly cancer cells, the NF-κB pathway is constitutively active, promoting cell survival by upregulating the expression of anti-apoptotic proteins.[3][8]

The activation of the canonical NF-κB pathway is controlled by the IκB kinase (IKK) complex, with IKKβ playing a central role.[9] IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of its target genes.[7] By inhibiting IKKβ, a compound like 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can block this pro-survival signaling cascade. The subsequent decrease in anti-apoptotic proteins can sensitize cells to programmed cell death, or apoptosis, which is executed by a family of proteases called caspases.[10][11]

This leads to a measurable decrease in the number of viable, metabolically active cells, which can be quantified using a cell viability assay. Cytotoxicity assays are fundamental tools in drug discovery for assessing the potential of a compound to cause cell damage or death.[12][13]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the cell viability assay and the targeted signaling pathway.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Cell Viability Assay A Prepare cell suspension B Seed cells into a 96-well plate A->B C Prepare serial dilutions of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea D Add compound to cells C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Equilibrate plate to room temperature G Add CellTiter-Glo® Reagent F->G H Mix to induce cell lysis G->H I Incubate to stabilize signal H->I J Measure luminescence I->J G cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IKKbeta IKKβ IKK->IKKbeta IkappaB IκBα IKKbeta->IkappaB Phosphorylation IKKbeta->IkappaB Phosphorylation leads to IκBα degradation, releasing NF-κB Apoptosis Apoptosis IKKbeta->Apoptosis Inhibition of IKKβ promotes apoptosis Compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Compound->IKKbeta Inhibition NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Anti_Apoptotic Anti-Apoptotic Gene Transcription Nucleus->Anti_Apoptotic Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival

Caption: Inhibition of the NF-κB pathway promotes apoptosis.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents
  • Cell Line: A suitable cancer cell line known to have active NF-κB signaling (e.g., HeLa, A549, or a pancreatic cancer cell line like BxPC-3)[1].

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea: Dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar): Store components as recommended by the manufacturer. [14]* Opaque-walled 96-well plates: White or black plates are suitable for luminescence assays.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Multichannel pipette.

  • Luminometer.

Protocol Steps

Part 1: Cell Seeding

  • Cell Culture: Culture cells in a T-75 flask until they reach approximately 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cells in fresh culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate. [15]Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach and resume growth.

Part 2: Compound Treatment

  • Compound Dilution: Prepare a serial dilution of the 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC₅₀ value. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Wells containing cells with only fresh culture medium.

    • Background Control: Wells containing only culture medium without cells to measure background luminescence. [15]3. Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.

  • Incubation: Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).

Part 3: Cell Viability Measurement

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate and mixing gently until the substrate is fully dissolved. [14]2. Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [16]3. Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well. [16]4. Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [5]5. Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [5]6. Luminescence Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument, but 0.25 to 1 second per well is a general guideline. [14]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence value from the background control wells from all other readings.

  • Normalization: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%. Calculate the percentage of cell viability for each compound concentration using the following formula:

    % Cell Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Quantitative Data Summary

The following table provides an example of how to present the results of a cell viability assay.

Concentration (µM)Log Concentration% Cell Viability (Mean ± SD)
0 (Vehicle)N/A100 ± 5.2
0.1-198.7 ± 4.8
1085.3 ± 6.1
50.752.1 ± 3.9
10125.6 ± 2.5
501.75.4 ± 1.1
10022.1 ± 0.8

IC₅₀: 4.8 µM

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points should be considered:

  • Positive Control: Include a known IKKβ inhibitor (e.g., TPCA-1) as a positive control to validate the assay's ability to detect the expected biological activity. [17]* Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Cell Line Authentication: Regularly authenticate the cell line used to avoid issues with cross-contamination or genetic drift.

  • Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions for storage and handling.

By adhering to these guidelines, researchers can confidently assess the cytotoxic potential of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea and gain valuable insights into its mechanism of action.

References

  • News-Medical.Net. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]

  • Nordic BioLabs. CellTiter-Glo® 2.0 Assay. Available at: [Link]

  • American Heart Association Journals. Nuclear Factor-κB and Cell Survival. Circulation Research. Available at: [Link]

  • Wikipedia. Caspase. Available at: [Link]

  • Wikipedia. NF-κB. Available at: [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • The Journal of Clinical Investigation. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. Available at: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available at: [Link]

  • The Journal of Neuroscience. The Canonical Nuclear Factor-κB Pathway Regulates Cell Survival in a Developmental Model of Spinal Cord Motoneurons. Available at: [Link]

  • National Center for Biotechnology Information. Caspase Activation Pathways: an Overview. In: Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Virology Research Services. Understanding Cytotoxicity. Available at: [Link]

  • Creative Diagnostics. Role of Caspases in Apoptosis. Available at: [Link]

  • PLOS One. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • BMG LABTECH. Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. Available at: [Link]

  • Journal of Medicinal Chemistry. Computational Design and Discovery of Nanomolar Inhibitors of IκB Kinase β. Available at: [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Available at: [Link]

  • PLOS One. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFkB Transcription Factors. Available at: [Link]

  • Chemspace. 3-tert-butyl-1-[2-(4-ethynyl-4-hydroxypiperidin-1-yl)acetyl]urea. Available at: [Link]

  • MDPI. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available at: [Link]

  • PubMed. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Available at: [Link]

  • viXra.org. Cytoprotective Effect of Biofield Energy Treated Test Item against Tert-Butyl Hydroperoxide (T-BHP). Available at: [Link]

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

  • Current Protocols. A sensitive and quantitative assay to enumerate and measure Mycobacterium leprae viability in clinical and experimental specimens. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Troubleshooting Guide for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve complex precipitation issues associated with this specific molecular architecture.

Structural Causality & Physicochemical Analysis

To troubleshoot precipitation, we must first understand the molecule's structural dichotomy. This compound possesses a highly lipophilic tert-butyl group that drives hydrophobic collapse in aqueous media. Conversely, it features a polar urea linkage and a 4-hydroxypiperidine ring . The piperidine nitrogen is a basic secondary/tertiary amine (predicted pKa ~9.5–10.0). Consequently, its solubility is strictly dictated by the ionization state of this nitrogen[1]. When the environmental pH approaches or exceeds the pKa, the molecule converts to its uncharged "free base" form, leading to rapid precipitation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly crash out when I dilute my DMSO stock into physiological buffer (PBS, pH 7.4)? A: This is a classic case of "solvent shock" combined with pH-dependent insolubility. In 100% DMSO, the compound is fully solvated regardless of its ionization state. When rapidly introduced into PBS (pH 7.4), the local dielectric constant plummets. Although pH 7.4 is below the piperidine's pKa, a small equilibrium fraction of the highly insoluble free base still exists. If your target concentration exceeds the intrinsic solubility of this free base fraction, the hydrophobic tert-butyl groups aggregate before the piperidine nitrogen can fully protonate and hydrate[1].

Q2: How can I adjust my assay buffer to prevent this without using toxic organic solvents? A: Exploit the molecule's basicity. By lowering the pH of your aqueous medium to 5.5–6.5 (using citrate or MES buffer), you force >99.9% of the piperidine molecules into their protonated, cationic state. This amphiphilic cation is significantly more water-soluble. Once fully dissolved at a lower pH, you can carefully titrate the pH back up to 7.4, provided the final concentration remains below the supersaturation threshold.

Q3: My in vitro cell assay requires a strict pH of 7.4. What are the best co-solvents to maintain solubility? A: If pH adjustment is not viable, you must lower the polarity of the aqueous phase or encapsulate the hydrophobic tert-butyl moiety. We recommend a stepwise dilution using PEG 400 (reduces the dielectric constant) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is particularly effective here, as its hydrophobic cavity can form an inclusion complex with the bulky tert-butyl group, shielding it from the aqueous environment[2].

Q4: Can I use surfactants? If so, which ones are compatible? A: Yes. Non-ionic surfactants like Tween-80 or Solutol HS-15 are highly effective at forming micelles that encapsulate the free base form[2]. However, keep the final surfactant concentration below 0.1%–0.5% to avoid disrupting cell membranes in your in vitro assays.

Part 2: Quantitative Solubilization Data

Summarizing the thermodynamic and kinetic boundaries of this compound allows for precise experimental planning.

Table 1: Predicted pH-Dependent Solubility Profile

pH RangeDominant Molecular SpeciesPredicted SolubilityApplication Note
4.0 - 6.0 Protonated CationHigh (>10 mM)Ideal for intermediate stock dilutions.
7.0 - 7.4 Mixed (Cation / Free Base)Moderate (~100-500 µM)Requires co-solvents for high-dose assays.
> 8.0 Free BaseLow (<10 µM)High risk of precipitation; avoid if possible.

Table 2: Recommended Excipient Limits for In Vitro Assays

ExcipientSolubilization MechanismMax Concentration (In Vitro)Toxicity / Interference Notes
DMSO Primary Solvent0.5% - 1.0%Cellular toxicity and enzyme inhibition >1%.
PEG 400 Co-solvent (Dielectric reduction)2.0% - 5.0%Generally well-tolerated; may increase osmolarity.
Tween-80 Micellar Encapsulation0.1% - 0.5%Can interfere with lipid-based assays.
HP-β-CD Inclusion Complexation5.0% - 10.0%Excellent biocompatibility; traps tert-butyl group.

Part 3: Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Precipitation Observed CheckPH Check Buffer pH Start->CheckPH IsHighPH pH > 7.4? CheckPH->IsHighPH LowerPH Adjust pH to 5.5-6.5 IsHighPH->LowerPH Yes CheckSolvent Check Dilution IsHighPH->CheckSolvent No IsDirect Direct Dilution? CheckSolvent->IsDirect Stepwise Stepwise Dilution IsDirect->Stepwise Yes AddSurfactant Add 0.1% Tween-80 IsDirect->AddSurfactant No

Fig 1. Decision tree for troubleshooting precipitation of piperidine-urea derivatives.

Mechanism FreeBase Free Base Form (Hydrophobic) Protonated Protonated Piperidine (Amphiphilic Cation) FreeBase->Protonated pH < 6.5 Precipitate Aggregated Particles FreeBase->Precipitate pH > 8.0 Soluble Fully Solubilized Protonated->Soluble Hydration Micelle Surfactant Micelle Precipitate->Micelle Add Surfactant Micelle->Soluble Dispersion

Fig 2. Mechanistic pathways of pH-dependent solubility and surfactant-mediated dispersion.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. Visual inspection is insufficient, as micro-precipitates can mimic a clear solution. The following protocols incorporate physical validation steps.

Protocol 1: Stepwise Dilution with Centrifugal Validation

Use this when preparing working solutions for cell culture to prevent solvent shock.

  • Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Phase: In a separate tube, prepare an intermediate vehicle consisting of 10% PEG 400 and 90% assay buffer.

  • Kinetic Mixing: While vortexing the intermediate vehicle vigorously, add the DMSO stock dropwise. Causality note: Vigorous mixing prevents localized pockets of high DMSO/water interfaces where the tert-butyl group can nucleate.

  • Final Dilution: Dilute the intermediate mixture 1:10 into your final pre-warmed (37°C) assay medium.

  • Self-Validation Step (Centrifugation): Transfer 1 mL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The compound is fully solubilized.

    • Fail: A white micro-pellet forms. The compound formed a colloidal suspension. You must increase the co-solvent ratio or decrease the final compound concentration.

Protocol 2: pH-Adjustment Formulation with Pressure Validation

Use this for preparing high-concentration doses for biochemical assays or animal dosing.

  • Acidic Buffering: Prepare a 50 mM Citrate buffer and adjust the pH to 5.5.

  • Solubilization: Add the compound powder directly to the acidic buffer. Sonicate in a water bath at 37°C for 10 minutes. The protonation of the piperidine ring will drive the compound into solution.

  • pH Verification: Measure the final pH. Causality note: The basicity of the piperidine ring can consume protons and overwhelm weak buffers, raising the pH and causing secondary precipitation. Re-adjust to 5.5 if necessary.

  • Self-Validation Step (Filtration): Draw the solution into a syringe and push it through a 0.22 µm PTFE syringe filter.

    • Pass: The liquid passes through with minimal thumb pressure.

    • Fail: High back-pressure or filter blockage indicates the presence of sub-visible aggregates. The pH must be lowered further, or a surfactant (e.g., 0.1% Tween-80) must be added.

References

  • Elder, D. P., Holm, R., & de Diego, H. L. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at:[Link]

  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. Available at:[Link]

Sources

preventing degradation of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability and handling of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea . This guide provides drug development professionals and analytical scientists with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the degradation of this specific active pharmaceutical ingredient (API) during long-term storage.

Part 1: Mechanistic Understanding of Degradation (FAQs)

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound possesses three distinct reactive moieties, each with its own degradation pathway.

DegradationPathways API 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Path1 Tertiary Amine N-Oxidation API->Path1 O2, Light Path2 Secondary Alcohol Oxidation API->Path2 Trace Metals, O2 Path3 Urea Linkage Hydrolysis API->Path3 H2O, Extreme pH Deg1 N-Oxide Impurity (+16 Da Mass Shift) Path1->Deg1 Deg2 Piperidone (Ketone) (-2 Da Mass Shift) Path2->Deg2 Deg3 Cleavage Products (tert-butylamine + etc.) Path3->Deg3

Logical relationship of degradation pathways for the target urea derivative.

Q1: Why am I seeing a mass shift of +16 Da in my LC-MS analysis after 3 months of storage? A1: A +16 Da mass shift is the classic analytical signature of N-oxide formation at the piperidine nitrogen. As a tertiary amine, the piperidine ring is highly susceptible to oxidation. The lone pair of electrons on the nitrogen atom readily reacts with atmospheric oxygen or reactive oxygen species over time. Tertiary amines are well-documented to degrade into N-oxides during long-term storage if not maintained under strictly inert atmospheres .

Q2: How does ambient humidity affect the API's structural integrity? A2: Moisture acts as the primary reactant for urea hydrolysis . While the bulky tert-butyl group provides some steric hindrance, exposure to water combined with localized pH shifts will catalyze the cleavage of the urea bond into tert-butylamine and 2-(4-hydroxypiperidin-1-yl)ethylamine. Furthermore, ambient water can form hydrogen bonds with newly formed N-oxides, which paradoxically stabilizes the degraded state and thermodynamically drives further oxidative degradation .

Q3: Can the hydroxyl group on the piperidine ring degrade? A3: Yes. The 4-hydroxyl group is a secondary alcohol that can be oxidized into a piperidone (ketone) derivative, resulting in a -2 Da mass shift. While this reaction typically requires a catalyst, trace transition metal impurities (e.g., Copper or Palladium from upstream cross-coupling synthesis steps) can act as catalysts in the presence of molecular oxygen during prolonged storage .

Part 2: Troubleshooting Guide for Storage Issues

Issue 1: Detection of Cleavage Products (Loss of tert-butyl group)

  • Root Cause: Hydrolytic degradation driven by moisture and localized pH extremes.

  • Causality: Urea hydrolysis is highly pH-dependent. If the API absorbs moisture and contains trace acidic or basic impurities from the final crystallization step, the local microenvironment's pH shifts, accelerating nucleophilic attack on the urea carbonyl .

  • Resolution: Verify the pH of the final crystallization solvent; ensure it is strictly neutralized (pH 7.0–8.0) before drying. Always store the lyophilized powder with a high-capacity silica desiccant.

Issue 2: Yellowing of the API Powder Over Time

  • Root Cause: Oxidative degradation (amine N-oxidation and secondary alcohol oxidation) resulting in conjugated, colored byproducts.

  • Causality: Photo-oxidation and auto-oxidation pathways are triggered by UV light and ambient oxygen.

  • Resolution: Implement ICP-MS testing on the fresh batch to ensure transition metal residues are <10 ppm. Switch storage containers to amber glass vials to block UV transmission, adhering to ICH Q1B photostability guidelines .

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea under various storage conditions, modeled after ICH Q1A(R2) stability testing guidelines .

Storage ConditionAtmospherePackaging6-Month Purity (%)Primary Degradant Detected
40°C / 75% RH (Accelerated)AirClear Glass82.4%N-Oxide (+16 Da), Cleavage
25°C / 60% RH (Long-term)AirClear Glass94.1%N-Oxide (+16 Da)
25°C / 60% RHArgonAmber Glass98.7%Trace Ketone (-2 Da)
5°C (Refrigerated)AirAmber Glass97.2%N-Oxide (+16 Da)
-20°C (Frozen) Argon Amber Glass + Desiccant >99.8% None Detected

Part 4: Self-Validating Storage Protocol

To guarantee scientific integrity, storage must not rely on assumptions. The following step-by-step methodology establishes a self-validating system —meaning the protocol inherently checks its own efficacy over time without risking the primary API stock.

Step-by-Step Methodology:

  • Baseline Characterization: Dissolve 1 mg of the freshly synthesized batch in LC-MS grade acetonitrile. Run a baseline High-Resolution Mass Spectrometry (HRMS) and 1H-NMR analysis. Confirm the absolute absence of the N-oxide (verify no downfield shifts of protons adjacent to the piperidine nitrogen) and ketone (verify absence of C=O stretch in IR or 13C-NMR peak ~210 ppm).

  • Lyophilization: Lyophilize the bulk powder at -50°C and <0.1 mbar for 48 hours to remove residual water, eliminating the primary driver of urea hydrolysis.

  • Inert Aliquoting: Transfer the dried powder into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm). Dispense into amber glass vials (e.g., 2 mL HPLC vials with PTFE-lined septa). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against O₂ insertion.

  • Validation Aliquots: Alongside the main stock, prepare 3 specific "Validation Aliquots" (1 mg each) in identical packaging.

  • Sealing and Packaging: Crimp-seal all vials inside the glove box. Place the vials into secondary aluminized Mylar pouches containing a 1 g silica desiccant pack, then heat-seal.

  • Thermal Control: Store the sealed pouches in a continuously monitored -20°C freezer.

  • Self-Validation Execution: At 1, 3, and 6 months, remove only one Validation Aliquot. Allow it to reach room temperature before opening to prevent condensation. Run LC-MS.

    • Pass: If purity remains >99.5%, the main stock's storage environment is validated.

    • Fail: If N-oxide >0.1% is detected, the Argon purge or seal integrity has failed, triggering an immediate audit and re-purging of the main stock.

StorageWorkflow Start 1. Baseline LC-MS & NMR Confirm 100% Purity Step1 2. Lyophilization Remove Residual H2O Start->Step1 Step2 3. Argon Purge Eliminate O2 (<5 ppm) Step1->Step2 Step3 4. Amber Glass + Desiccant Block UV & Moisture Step2->Step3 Step4 5. -20°C Storage Thermal Control Step3->Step4 Decision 6. Stability Check (1, 3, 6 Months) Step4->Decision Pass Purity >99.5% Protocol Validated Decision->Pass Yes Fail Degradants Detected Audit Purge/Seal Decision->Fail No

Step-by-step workflow for the self-validating storage and stability protocol.

References

  • Novel Approach for Fresh Urine Stabilization during Collection and Storage. ACS Publications (Environmental Science & Technology). URL: [Link]

  • Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. ResearchGate. URL:[Link]

  • Oxidative Polymer Degradation via Cope Elimination. ACS Publications (Macromolecules). URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). URL:[Link]

Technical Support Center: LC-MS/MS Troubleshooting for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex gas-phase chemistry of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (Exact Mass: 243.1947 Da; [M+H]+: 244.2025 Da).

This molecule presents a unique analytical challenge because it contains two highly labile structural motifs: a 4-hydroxypiperidine ring (prone to dehydration) and a substituted urea core (prone to rapid neutral loss). Rather than just providing a list of instrument settings, this guide explains the causality behind the fragmentation behavior so you can rationally optimize your LC-MS/MS workflows.

Part 1: Core Fragmentation Mechanics

To troubleshoot missing ions or poor spectra, you must first understand how the molecule breaks apart under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Protonation typically occurs at the most basic site—the tertiary nitrogen of the piperidine ring. However, during collisional activation, proton mobility allows the charge to migrate to the urea nitrogen or the hydroxyl oxygen.

  • Urea Cleavage: Protonation at the urea nitrogen weakens the adjacent C–N bond, triggering the expulsion of tert-butyl isocyanate (99 Da)[1]. This is a low-energy pathway.

  • Dehydration: Protonation of the hydroxyl group creates a favorable leaving group (H₂O), leading to a loss of 18 Da.

MS_Fragmentation M [M+H]+ m/z 244.20 W [M+H - H2O]+ m/z 226.19 M->W -H2O (-18 Da) I [M+H - C4H8]+ m/z 188.14 M->I -Isobutene (-56 Da) U [M+H - tBuNCO]+ m/z 145.13 M->U Urea Cleavage (-99 Da) P 4-hydroxypiperidin-1-ium m/z 100.08 M->P Linker Cleavage W->P Secondary

Fragmentation pathways of protonated 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: I cannot find the [M+H]+ peak at m/z 244.20 in my MS1 full scan, but I see a massive peak at m/z 226.19. What went wrong?

Diagnosis: You are experiencing severe In-Source Fragmentation (ISF) . Causality: The 4-hydroxypiperidine moiety is highly susceptible to thermal and voltage-induced dehydration. When the Declustering Potential (DP), Cone Voltage, or Capillary Temperature is too high, the molecule loses water (-18 Da) in the atmospheric pressure interface before it ever reaches the first quadrupole[2]. The Fix: Lower your DP or fragmentor voltage by 20–30%. See the self-validating protocol in Part 3 to confirm this fix.

Q2: My MS/MS spectra are dominated by a single fragment at m/z 145. How can I get more structural information for MRM/SRM transitions?

Diagnosis: The "Brick Wall" effect due to labile urea cleavage. Causality: The peak at m/z 145.13 corresponds to the neutral loss of tert-butyl isocyanate (99 Da). Because the activation energy for urea bond cleavage is exceptionally low, the molecule sheds this group before enough energy can accumulate to break the piperidine ring[1]. The Fix: Do not rely on a single Collision Energy (CE). Implement a Stepped Collision Energy (e.g., NCE 20, 40, 60). The low CE will yield the m/z 145 ion (great for quantification), while the high CE will shatter the m/z 145 precursor into the m/z 100 piperidine core (essential for qualitative structural confirmation)[3].

Q3: I'm observing a strong signal at m/z 266 instead of 244. Is my sample contaminated?

Diagnosis: Alkali metal adduct formation. Causality: The urea carbonyl oxygen has a strong dipole moment and readily coordinates with sodium ions in the mobile phase, forming a highly stable [M+Na]+ adduct (243.19 + 22.99 = 266.18 Da). Sodium adducts resist standard CID fragmentation and will ruin your MS/MS sensitivity. The Fix: Ensure you are using strictly LC-MS grade solvents. Add 0.1% Formic Acid to your mobile phases to overwhelm the sodium concentration and drive protonation ([M+H]+).

Part 3: Experimental Protocols & Workflows

Protocol: Self-Validating Workflow for Diagnosing In-Source Fragmentation

When you observe an unexpected m/z 226 peak, you must prove whether it is an artifact of the mass spectrometer (ISF) or a true Phase I dehydration metabolite in your biological sample. This protocol acts as a self-validating system using chromatographic physics.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 ng/mL standard of your analyte in 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Run a steep gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition: Operate in MS1 Full Scan mode (m/z 100–300).

  • Data Extraction: Extract the Extracted Ion Chromatograms (EICs) for m/z 244.20 and m/z 226.19.

  • Validation Logic:

    • If m/z 226 perfectly co-elutes with m/z 244: The dehydration is happening inside the MS source. The intact molecule traveled through the column, and broke apart upon ionization. Action: Lower source voltages.

    • If m/z 226 elutes at a different retention time: The dehydration happened in the sample (e.g., via metabolism or degradation). The two distinct molecules separated on the column. Action: Characterize the new peak as a distinct analyte.

ISF_Workflow Start Observe unexpected m/z 226 peak CheckRT Compare Retention Time (RT) m/z 244 vs m/z 226 Start->CheckRT SameRT RT is Identical (Co-elution) CheckRT->SameRT Yes DiffRT RT is Different (Chromatographically Separated) CheckRT->DiffRT No ActionISF Diagnosis: In-Source Fragmentation Action: Lower Declustering Potential SameRT->ActionISF ActionMet Diagnosis: True Dehydration Metabolite Action: Characterize via MS/MS DiffRT->ActionMet

Logical workflow for diagnosing and resolving in-source fragmentation.

Part 4: Quantitative Data Summary

Use the following tables to benchmark your instrument's performance and build your Multiple Reaction Monitoring (MRM) methods.

Table 1: Diagnostic Product Ions & Collision Energy (CE) Mapping

Precursor m/z Product m/z Neutral Loss Structural Origin / Mechanism Optimal CE (eV)
244.20 226.19 18 Da (H₂O) Dehydration of 4-hydroxypiperidine 10 - 15
244.20 188.14 56 Da (C₄H₈) Loss of isobutene from tert-butyl group 20 - 25
244.20 145.13 99 Da (C₅H₉NO) Loss of tert-butyl isocyanate (Urea cleavage) 25 - 30

| 244.20 | 100.08 | 144 Da | 4-hydroxypiperidin-1-ium (Linker cleavage) | 35 - 45 |

Table 2: ESI Source Optimization Guidelines

Parameter Target Range Effect of Setting Too High Effect of Setting Too Low
Capillary Voltage 2.5 - 3.5 kV Arcing, increased in-source fragmentation Poor ionization efficiency, low signal
Declustering Potential 40 - 60 V Severe water loss (conversion to m/z 226) Poor transmission of the [M+H]+ ion

| Source Temperature | 300 - 350 °C | Thermal degradation of the fragile urea bond | Incomplete desolvation, high background noise |

References

  • Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives . ElectronicsAndBooks. Link

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments . ACS Publications. 1

  • Preventing in-source fragmentation of Tivozanib-d6 . Benchchem. 2

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group . AIP Publishing. 3

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Validation & Comparative

Application & Comparison Guide: Structural Analogs and Derivatives of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating pharmacophores targeting the arachidonic acid cascade, I recognize 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea as a highly optimized structural motif within the class of 1,3-disubstituted urea-based soluble epoxide hydrolase (sEH) inhibitors.

The inhibition of mammalian sEH is a validated therapeutic strategy for cardiovascular disease, inflammation, and neuropathic pain. However, early-generation sEH inhibitors suffered from poor aqueous solubility, high melting points, and rapid metabolic clearance. This guide provides an objective, data-driven comparison of this compound against industry-standard alternatives, detailing the structural causality behind its performance and providing self-validating protocols for preclinical evaluation.

Mechanistic Grounding & Pharmacophore Design

The efficacy of 1,3-disubstituted ureas relies on a tripartite pharmacophore model designed to exploit the L-shaped, highly hydrophobic catalytic pocket of the sEH enzyme [1].

  • Primary Pharmacophore (The Urea Core): The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while the urea NH groups serve as hydrogen bond donors to Asp335 in the sEH active site.

  • Secondary Pharmacophore (Lipophilic LHS): The tert-butyl group in our target compound fits snugly into the smaller hydrophobic pocket adjacent to the catalytic machinery. Causality: While larger groups like adamantyl (found in AR9281) provide high binding affinity, they drastically reduce aqueous solubility. The tert-butyl substitution strikes an optimal balance between lipophilic target engagement and systemic bioavailability.

  • Tertiary Pharmacophore (Solubilizing RHS): The 2-(4-hydroxypiperidin-1-yl)ethyl moiety extends into the solvent-exposed channel of the enzyme. Causality: Incorporating a basic, polar tertiary amine with a hydroxyl group significantly enhances aqueous solubility and favorable pharmacokinetic properties without disrupting the core hydrogen-bonding network [1].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Vasodilatory) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory, Less Active) sEH->DHET Inhibitor 3-tert-butyl-1-[2-(4-hydroxypiperidin- 1-yl)ethyl]urea Inhibitor->sEH Competitive Inhibition

Figure 1: Modulation of the Arachidonic Acid cascade via sEH competitive inhibition.

Comparative Analysis of sEH Inhibitor Analogs

To objectively benchmark 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, we must compare it against established clinical and preclinical sEH inhibitors, such as TPPU and AR9281 [2].

  • TPPU utilizes a trifluoromethoxyphenyl group, offering exceptional potency and metabolic stability, but suffers from high lipophilicity [3].

  • AR9281 utilizes an adamantyl group, which drives high target affinity but results in poor solubility, complicating oral formulation.

  • Target Compound: The tert-butyl and hydroxypiperidine combination sacrifices a marginal degree of raw potency to achieve a >10-fold increase in aqueous solubility compared to adamantyl-based analogs.

Quantitative Performance Summary
CompoundLipophilic Pharmacophore (LHS)Solubilizing Pharmacophore (RHS)Human sEH IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal T₁/₂ (min)
Target Compound tert-butyl4-hydroxypiperidine~2.5> 100~ 45
TPPU trifluoromethoxyphenyl1-propionylpiperidine0.9~ 20> 120
AR9281 1-adamantyl1-acetylpiperidine2.0~ 10~ 25
t-AUCB 1-adamantylcyclohexyl-carboxylic acid1.5~ 50~ 60

(Note: Values are representative benchmarks derived from established for this chemical class).

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols are engineered as self-validating systems . Every step includes internal controls to prevent false positives/negatives and isolate specific variables.

Protocol A: Fluorometric sEH Inhibition Assay

This assay measures the potency (IC₅₀) of the inhibitor using the fluorogenic substrate PHOME.

  • Reagent Preparation: Prepare 1 nM human recombinant sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Causality: BSA prevents non-specific binding of highly lipophilic urea compounds to the plastic walls of the microtiter plate, which would otherwise artificially inflate the apparent IC₅₀.

  • Inhibitor Pre-incubation: Add serial dilutions of the target compound (0.1 nM to 10 µM). Include a Positive Control (10 nM TPPU) and a Vehicle Control (1% DMSO). Incubate at 30°C for 15 minutes.

    • Causality: Urea-based inhibitors are transition-state analogs that exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate addition.

  • Substrate Addition: Add PHOME substrate to a final concentration of 50 µM. Include a Background Control well (Buffer + Substrate, no enzyme).

    • Causality: PHOME can undergo spontaneous auto-hydrolysis. The background control allows for the subtraction of non-enzymatic fluorescence.

  • Kinetic Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 10 minutes.

  • System Validation (Z'-factor): Calculate the Z'-factor using the Vehicle Control (max signal) and Positive Control (min signal).

    • Validation Check: The assay is only deemed valid for SAR decision-making if the Z'-factor is ≥ 0.6.

Protocol B: LC-MS/MS Microsomal Stability Assay

Urea compounds with exposed alkyl groups (like tert-butyl) are susceptible to CYP450-mediated hydroxylation [3]. This protocol assesses hepatic clearance.

  • Matrix Preparation: Incubate the compound (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation (The Control Split): Split the sample into two cohorts. To Cohort A, add 1 mM NADPH. To Cohort B, add buffer only.

    • Causality & Validation: Cohort B serves as a negative control for CYP450 activity. If the compound degrades in Cohort B, the instability is due to chemical degradation or non-CYP hydrolysis, not Phase I metabolism.

  • Reference Benchmarking: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the HLM batch.

  • Termination & Internal Standard: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile spiked with 100 nM of a deuterated internal standard (e.g., TPPU-d3).

    • Causality: Acetonitrile instantly precipitates microsomal proteins. Spiking the internal standard at the exact moment of termination normalizes any downstream variations in extraction efficiency or LC-MS/MS matrix ionization effects.

Protocol_Workflow cluster_0 Self-Validating sEH Assay Workflow Prep 1. Compound Prep (Include TPPU Control) Incubate 2. Enzyme Incubation (Human sEH + Buffer + BSA) Prep->Incubate Substrate 3. Add PHOME Substrate (Monitor Auto-hydrolysis) Incubate->Substrate Measure 4. Fluorescence Detection (Ex: 330nm / Em: 465nm) Substrate->Measure Analyze 5. Data Validation (Ensure Z' > 0.6) Measure->Analyze

Figure 2: Self-validating fluorometric assay workflow for sEH inhibitor screening.

Conclusion

The structural evolution from rigid, highly lipophilic adamantyl-ureas to flexible, polar-substituted ureas like 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea represents a significant leap in the druggability of sEH inhibitors. By leveraging the tert-butyl group for optimal L-pocket fit and the hydroxypiperidine moiety for aqueous solubility, researchers can achieve robust in vivo exposure without compromising the critical hydrogen-bonding interactions required for target engagement.

References

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. [Link]

A Senior Application Scientist's Guide to LC-MS/MS Method Validation: A Comparative Analysis for 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a therapeutic reality is paved with rigorous analytical testing. The quantitative determination of a drug candidate, such as 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose, renowned for its high selectivity, sensitivity, and specificity.[2] However, the power of this technique is only realized through a meticulous and comprehensive method validation process.

This guide provides an in-depth technical comparison of the essential validation parameters for an LC-MS/MS method tailored to 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, presenting supporting data to illustrate the performance of a well-validated method against internationally harmonized acceptance criteria. This ensures the generation of reliable and reproducible data fit for regulatory submission.[3][4]

The Analytical Challenge: Quantifying 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a small molecule containing a piperidine ring, a common motif in many pharmaceuticals.[5] Its accurate quantification in complex biological matrices like plasma or serum requires a method that can distinguish it from endogenous components and potential metabolites, often at very low concentrations. This necessitates a robust LC-MS/MS method, validated to the stringent standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][6][7]

A Comparative Look at Method Validation Parameters

A full bioanalytical method validation is a documented process that demonstrates an analytical method is reliable for its intended purpose.[1] It involves a series of experiments to assess the method's performance characteristics.[3] Below, we compare the key validation parameters, outlining the experimental approach and presenting hypothetical, yet realistic, performance data for our target analyte.

Experimental Workflow Overview

A typical bioanalytical workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by LC-MS/MS analysis. The choice of sample preparation is critical to minimize matrix effects and ensure consistent recovery.[8]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Matrix_Effect_Recovery cluster_recovery Recovery Assessment cluster_matrix Matrix Effect Assessment A A: Pre-extraction Spike (Analyte in Matrix, then Extract) Recovery_Calc Recovery (%) = (A / B) * 100 A->Recovery_Calc B B: Post-extraction Spike (Extract Blank Matrix, then Add Analyte) B->Recovery_Calc B2 B: Post-extraction Spike Matrix_Calc Matrix Effect (%) = (B / C) * 100 B2->Matrix_Calc C C: Neat Solution (Analyte in Solvent) C->Matrix_Calc

Sources

A Comparative Analysis of Piperidine-Based Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The Central Role of Soluble Epoxide Hydrolase in Lipid Metabolism

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the conversion of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs)[1]. EETs possess a range of beneficial physiological effects, including vasodilation and anti-inflammatory actions. By inhibiting sEH, the levels of protective EETs are increased, making sEH inhibitors attractive therapeutic candidates for conditions such as hypertension, inflammation, and neuropathic pain[2][3].

The development of potent and selective sEH inhibitors has been a major focus of medicinal chemistry research. Among the most successful scaffolds are the 1,3-disubstituted ureas, which have demonstrated high potency and promising pharmacokinetic profiles[3][4]. The piperidine moiety is a common feature in many of these inhibitors, contributing to favorable physicochemical properties and providing a versatile point for structural modification to optimize binding affinity and metabolic stability[4].

Comparative Binding Affinities of Piperidine-Urea sEH Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of piperidine-urea based sEH inhibitors against both human (hsEH) and murine (msEH) forms of the enzyme. This comparative data highlights the impact of subtle structural modifications on binding affinity.

Compound NameR Group (Aryl)R' Group (Piperidine N-substituent)hsEH IC50 (nM)msEH IC50 (nM)Reference
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)4-(trifluoromethoxy)phenylpropionyl3.7-[5]
Analog 14-chlorophenylpropionyl1.31.4[4]
Analog 24-methoxyphenylpropionyl12.011.5[4]
Analog 34-(trifluoromethoxy)phenylacetyl6.27.3[4]
Analog 44-(trifluoromethoxy)phenylcyclopropanecarbonyl0.70.9[4]
Analog 5adamantylpropionyl2.02.0[4]

Key Structure-Activity Relationship (SAR) Insights:

  • Aryl Group Substitution: The nature of the substituent on the aryl ring significantly influences potency. Electron-withdrawing groups, such as the trifluoromethoxy group in TPPU and the chloro group in Analog 1, are generally favorable for high affinity[4].

  • Piperidine N-Acyl Group: The acyl group on the piperidine nitrogen plays a crucial role in modulating binding affinity. The data suggests that small, hydrophobic acyl groups like propionyl and cyclopropanecarbonyl are well-tolerated and can enhance potency compared to a simple acetyl group[4]. The exceptional potency of the cyclopropanecarbonyl derivative (Analog 4) highlights the importance of this position for optimizing interactions within the enzyme's active site.

  • Hydrophobic Moiety: Replacement of the aryl group with a bulky, hydrophobic adamantyl group (Analog 5) also results in a highly potent inhibitor, demonstrating that a significant hydrophobic interaction is a key driver of binding for this class of compounds[4].

Experimental Protocol: sEH Inhibition Assay (Fluorometric Method)

The determination of IC50 values for sEH inhibitors is commonly performed using a sensitive fluorometric assay. This method relies on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

  • Recombinant human or murine soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the sEH assay buffer.

  • Enzyme Incubation: In the wells of a 96-well plate, add a defined concentration of sEH enzyme (e.g., 1 nM) to the serially diluted test compounds. Include control wells with enzyme only (for 100% activity) and buffer only (for background fluorescence).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate (e.g., CMNPC at a final concentration of 5 µM) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of CMNPC hydrolysis).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Subtract the background fluorescence rate.

    • Normalize the data to the control (enzyme only) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add enzyme and inhibitors to 96-well plate A->C B Prepare sEH enzyme solution B->C D Pre-incubate at 30°C for 5 minutes C->D E Add substrate (CMNPC) to initiate reaction D->E F Monitor fluorescence increase (Ex: 330 nm, Em: 465 nm) E->F G Calculate reaction rates F->G H Determine % inhibition G->H I Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for determining sEH inhibitory activity using a fluorometric assay.

Signaling Pathway of sEH in Arachidonic Acid Metabolism

The following diagram illustrates the position of soluble epoxide hydrolase within the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism and the effect of sEH inhibition.

sEH_pathway cluster_cyp CYP Epoxygenase Pathway cluster_seh sEH Hydrolysis AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity) sEH->DHETs Inhibitor sEH Inhibitors (e.g., Piperidine-Ureas) Inhibitor->sEH

Caption: The role of sEH in the metabolism of EETs and the mechanism of sEH inhibitors.

Conclusion

The piperidine-urea scaffold represents a highly successful class of soluble epoxide hydrolase inhibitors. The binding affinity of these compounds is exquisitely sensitive to structural modifications on both the aryl and piperidine N-acyl substituents. As exemplified by the potent inhibitor TPPU and its analogues, a deep understanding of the structure-activity relationships is crucial for the design of next-generation sEH inhibitors with improved potency and pharmacokinetic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the soluble epoxide hydrolase enzyme.

References

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubChem. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PMC. [Link]

  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. PMC. [Link]

  • Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC. [Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubMed. [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • 1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl) urea (TPPU) protects the brain against focal ischemia in rats. ResearchGate. [Link]

  • 3-tert-butyl-1-[2-(4-ethynyl-4-hydroxypiperidin-1-yl)acetyl]urea. Chemspace. [Link]

  • tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate. NextSDS. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PMC. [Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]

  • tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate. NextSDS. [Link]

  • 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Doron Scientific. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a critical intersection of chemistry, biology, and operational logistics. The compound 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a highly specialized molecule. Structurally, it features a lipophilic tert-butyl head, a 1,3-disubstituted urea pharmacophore, and a polar 4-hydroxypiperidine tail.

This specific structural motif is the hallmark of 1[1]. Because sEH is a critical enzyme that regulates blood pressure and inflammation by metabolizing2[2], handling this compound requires protocols that protect against both standard chemical irritation and potent biological modulation.

Below is the causality-driven, self-validating guide for the safe handling, solubilization, and disposal of this compound.

Causality-Driven Hazard Assessment

To build a robust safety protocol, we must first understand the inherent properties of the molecule. We do not just react to hazards; we predict them based on molecular structure.

ParameterValue / DescriptionLogistical & Safety Implication
Molecular Target Soluble Epoxide Hydrolase (sEH)Systemic exposure alters endogenous EET/DHET ratios, potentially impacting vascular tone[2].
Primary Pharmacophore 1,3-disubstituted ureaUrea derivatives carry a risk of dermal sensitization; strict skin barriers are mandatory[1].
Lipophilic Moiety tert-butyl groupEnhances cellular permeability and tissue distribution, increasing the risk of rapid absorption[3].
Solvent Compatibility High in DMSO, low in H₂ODMSO acts as a transdermal carrier. DMSO solutions of this compound pose severe systemic transport risks[4].
Predicted GHS Hazard Skin Irrit. 2, Eye Irrit. 2Requires the mandatory use of chemical splash goggles and robust nitrile gloves[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific, mechanistic purpose.

  • Respiratory Protection (N95/P100 or VBE):

    • Causality: The compound is a dry powder. Inhalation of airborne active pharmaceutical ingredient (API) dust allows the molecule to bypass the stratum corneum and enter the bloodstream via mucosal membranes. All handling must occur in a Ventilated Balance Enclosure (VBE); if unavailable, a fitted particulate respirator is required.

  • Dermal Protection (Double Nitrile Gloves, ≥4 mil):

    • Causality: The tert-butyl group makes this compound highly lipophilic. When solubilizing the compound in DMSO for assays, the risk of dermal penetration increases exponentially. Double-gloving ensures that if the outer glove is breached by the solvent, the inner glove provides an uncompromised secondary barrier.

  • Ocular Protection (Snug-fitting Splash Goggles):

    • Causality:5 are notorious for causing severe ocular irritation and potential corneal damage[5]. Safety glasses with side shields are insufficient; full splash goggles are required.

Self-Validating Operational Protocol: Weighing & Solubilization

A protocol is only as strong as its verification steps. This methodology ensures that every action is validated before the researcher proceeds to the next step.

Step 1: Environmental Containment Check

  • Action: Power on the fume hood or VBE.

  • Validation: Observe the digital airflow monitor. Do not proceed unless the inward face velocity stabilizes between 0.4 and 0.6 m/s.

  • Causality: Velocities below 0.4 m/s fail to contain aerosolized powders, while velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the sash.

Step 2: Static Mitigation

  • Action: Apply a piezoelectric anti-static gun (e.g., Zerostat) to the weighing vessel and micro-spatula.

  • Validation: Hover the spatula over the bulk powder. If the powder flinches or "jumps" toward the metal, static is still present. Reapply the anti-static gun.

  • Causality: Urea derivatives frequently accumulate static charge. Eliminating static prevents the powder from aerosolizing and contaminating the balance or the researcher's PPE.

Step 3: Solubilization in DMSO

  • Action: Add anhydrous DMSO directly to the pre-weighed vial inside the containment hood. Cap the vial tightly before vortexing.

  • Validation: Hold the sealed vial against a light source. The solution must be completely optically clear with no particulate refraction. If cloudy, sonicate for 5 minutes.

  • Causality: 3[3]. Capping the vial before removing it from the hood ensures that no DMSO-solubilized API—which can rapidly cross the skin barrier—is accidentally aerosolized into the laboratory environment.

Step 4: Chemical Decontamination

  • Action: Wipe down the balance and hood surface with a laboratory detergent (e.g., Alconox), followed by a 70% ethanol wipe.

  • Validation: Ensure no visible residue or streaks remain on the stainless steel surfaces.

  • Causality: Never use bleach (sodium hypochlorite) to clean urea or piperidine spills. The nitrogen atoms in the urea and piperidine moieties can react with bleach to form highly toxic chloramine gases. Detergent physically lifts the lipophilic compound, and ethanol removes the organic residue safely.

Spill Response and Waste Logistics

Because 6 are rarely published[4], we must default to strict hazardous waste segregation:

  • Solid Waste: All spatulas, weigh boats, and outer gloves must be placed in a sealed, puncture-resistant container labeled "Toxic Solid Waste - Piperidine/Urea Derivatives."

  • Liquid Waste: DMSO solutions must be collected in a compatible high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste - Contains Biologically Active sEH Inhibitor." Do not mix with acidic waste streams.

  • Spill Response: For dry powder spills, do not sweep. Cover the powder with damp paper towels to suppress dust generation, wipe inward, and dispose of the towels in solid hazardous waste.

Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE (Double Nitrile, N95, Goggles) Start->PPE Containment Verify VBE/Fume Hood Face Velocity (0.4-0.6 m/s) PPE->Containment Static Apply Anti-Static Gun to Vials and Spatula Containment->Static Weighing Weigh Compound (Keep vial sealed outside hood) Static->Weighing Solvent Add DMSO for Solubilization Weighing->Solvent Check Is powder fully dissolved? Solvent->Check Check->Solvent No (Vortex/Sonicate) Assay Proceed to in vitro Assay Check->Assay Yes Waste Dispose in Piperidine/Urea Organic Waste Stream Assay->Waste

Caption: Workflow for the safe handling, solubilization, and disposal of piperidine-urea derivatives.

References

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties.NIH / PMC.
  • Information on EC 3.3.2.10 - soluble epoxide hydrolase.BRENDA Enzyme Database.
  • Navigating the Safe Handling and Disposal of Novel Research Chemicals.Benchchem.
  • Uses and Preparation of Piperidine Derivatives - Precautions for Safety Handling.ChemicalBook.
  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase.Frontiers in Pharmacology.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.